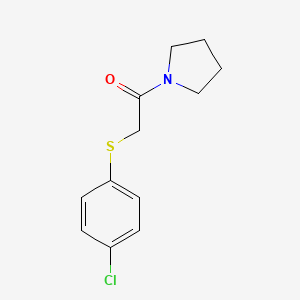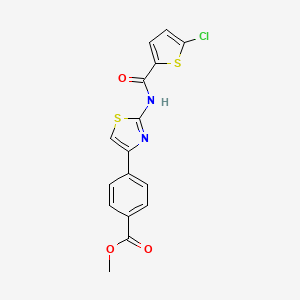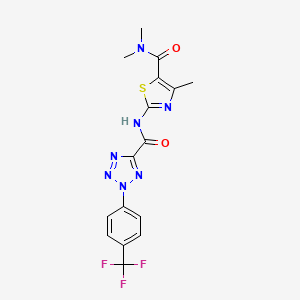
2-((4-Chlorophenyl)thio)-1-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Chlorophenyl)thio)-1-(pyrrolidin-1-yl)ethanone, also known as 4-CPTE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thioether ketones and has been studied extensively for its mechanism of action and biochemical effects.
Mechanism of Action
The mechanism of action of 2-((4-Chlorophenyl)thio)-1-(pyrrolidin-1-yl)ethanone involves the inhibition of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in various cellular processes, such as cell cycle regulation, apoptosis, and gene expression. Inhibition of GSK-3β by this compound leads to the activation of the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade. Additionally, this compound has been shown to inhibit angiogenesis, which is the process of new blood vessel formation. This effect is achieved by downregulating the expression of vascular endothelial growth factor (VEGF).
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-((4-Chlorophenyl)thio)-1-(pyrrolidin-1-yl)ethanone in lab experiments is its high potency and selectivity towards GSK-3β. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the use of 2-((4-Chlorophenyl)thio)-1-(pyrrolidin-1-yl)ethanone in scientific research. One direction is the development of more soluble derivatives of this compound that can be administered in vivo. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases such as Alzheimer's disease and diabetes.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action, biochemical effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore its potential in other diseases and to develop more soluble derivatives for in vivo administration.
Synthesis Methods
The synthesis of 2-((4-Chlorophenyl)thio)-1-(pyrrolidin-1-yl)ethanone involves the reaction of 4-chlorobenzenethiol with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ethyl chloroformate to yield this compound.
Scientific Research Applications
The potential therapeutic applications of 2-((4-Chlorophenyl)thio)-1-(pyrrolidin-1-yl)ethanone have been studied in various scientific research fields. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c13-10-3-5-11(6-4-10)16-9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSKHTJHQWJHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-(4-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2750172.png)
![2-[(4-Bromophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile](/img/structure/B2750174.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2750176.png)
![(1-((4-Fluorophenyl)sulfonyl)pyrrolidin-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2750178.png)

![3-allyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2750180.png)
![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2750182.png)
![Methyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2750186.png)

